molecular formula C19H23NO4S2 B3000680 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1797577-79-7

2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Katalognummer: B3000680
CAS-Nummer: 1797577-79-7
Molekulargewicht: 393.52
InChI-Schlüssel: CYEFEASZPYFICP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted with a methoxy group at the 2-position. The sulfonamide nitrogen is linked to a methylene group attached to a tetrahydropyran (THP) ring, which is further substituted at the 4-position with a phenylthio (-SPh) group.

Eigenschaften

IUPAC Name

2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-23-17-9-5-6-10-18(17)26(21,22)20-15-19(11-13-24-14-12-19)25-16-7-3-2-4-8-16/h2-10,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEFEASZPYFICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, identified by its CAS number 1797577-79-7, is a sulfonamide derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H23NO4S2, with a molecular weight of 393.5 g/mol. Its structure includes a methoxy group, a phenylthio moiety, and a tetrahydro-pyran ring, which are significant for its biological activity.

PropertyValue
CAS Number1797577-79-7
Molecular FormulaC19H23NO4S2
Molecular Weight393.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. The compound has been tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for growth and reproduction.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. It demonstrated significant anti-proliferative effects against several cancer cell lines. The presence of the tetrahydro-pyran moiety is hypothesized to enhance its interaction with cellular targets involved in cancer progression.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions such as Alzheimer's disease and certain urinary tract infections.

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted on various synthesized sulfonamide derivatives indicated that compounds similar to this compound showed strong inhibitory effects against Escherichia coli and Staphylococcus aureus .
  • Anticancer Evaluation : In a recent study focusing on the anti-proliferative properties of related compounds, the derivative was evaluated against multiple cancer cell lines, revealing IC50 values that suggest significant cytotoxicity .
  • Enzyme Inhibition : The compound was tested for its inhibitory effects on AChE, yielding promising results that suggest its utility in neuropharmacology .

Wissenschaftliche Forschungsanwendungen

Unfortunately, the search results provided do not offer a focused and comprehensive overview of the applications of "2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide." However, based on the available information, here's what can be gathered:

Chemical Information

  • Common Name: 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide .
  • CAS Number: 1797535-84-2 .
  • Molecular Weight: 421.6 g/mol .
  • Molecular Formula: C21H27NO4S2 .

Potential Applications and Biological Activity

  • The compound "3-chloro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" (CAS 1797577-87-7), a related sulfonamide derivative, is noted as a useful research compound.
  • Sulfonamides, in general, are known for antibacterial properties, inhibiting bacterial folic acid synthesis. The sulfonamide group in these compounds may confer similar antibacterial properties, particularly against Gram-positive bacteria.
  • Some related compounds exhibit excellent fluorescence properties, making them suitable as Type II photosensitizers for cancer treatment.

Related Compounds

  • ((4-Methoxyphenyl)methyl) hydrogen (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)malonate: This compound (CID 12763316) has a molecular formula of C22H24O7 and a molecular weight of 400.4 g/mol . Synonyms include 70653-29-1 and 3-(4-Methoxybenzyloxy)-3-oxo-2-(4-(tetrahydro-2H-pyran-2-yloxy)phenyl)propanoic acid .
  • 2-Methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)phenol: This compound (CID 19860086) has a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol .

Limitations

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Sulfonamide or Benzamide Cores

(a) N-[[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-(phenylsulfanyl)nicotinamide ()
  • Key Differences :
    • Replaces the benzenesulfonamide with a nicotinamide (pyridine carboxamide) group.
    • The THP ring is substituted with a phenylpiperazinyl group instead of phenylthio.
  • Implications: The carboxamide group may reduce acidity compared to sulfonamides, altering solubility and binding interactions.
(b) 2-Methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide ()
  • Key Differences :
    • Replaces sulfonamide with a benzamide group.
    • Substitutes phenylthio with a thiophene ring.
  • Implications: Benzamides are less acidic than sulfonamides (pKa ~10–12 vs. ~1–3), affecting ionization under physiological conditions.
(c) 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide ()
  • Key Differences :
    • Simpler structure lacking the THP and phenylthio substituents.
    • Methoxy groups at both 4-positions of the benzene rings.
  • Implications :
    • The absence of the THP and sulfur groups reduces molecular complexity and lipophilicity.
    • Symmetric methoxy substitution may enhance crystallinity but limit target specificity compared to the asymmetric target compound .

Analogs with Modified THP Substituents

(a) GSK2981278 (N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide) ()
  • Key Differences :
    • Replaces phenylthio with a hydroxymethyl and isobutyl group.
    • Adds a methoxy-linked THP substituent at the 4-position of the benzene ring.
  • The methoxy-THP substituent may enhance metabolic stability compared to the phenylthio group in the target compound .
(b) 4-Acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide ()
  • Key Differences :
    • Replaces THP with a thiopyran (sulfur-containing six-membered ring).
    • Substitutes phenylthio with a hydroxyethoxy group.
  • Implications :
    • Thiopyran introduces additional sulfur atoms, which may influence redox properties.
    • The hydroxyethoxy group enhances hydrogen-bonding capacity, contrasting with the hydrophobic phenylthio group .

Functional Group Comparisons

Compound Core Structure THP Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzenesulfonamide Phenylthio 2-Methoxy, -SO2NH- ~391 (estimated)
Analog Benzamide Thiophene 2-Methoxy, -CONH- 331.4
GSK2981278 Benzenesulfonamide Methoxy-THP Hydroxymethyl, -SO2NH- ~495 (estimated)
Analog Nicotinamide Phenylpiperazinyl Pyridine, -CONH- ~518 (estimated)

Key Research Findings

Sulfonamide vs. Benzamide : Sulfonamides exhibit higher acidity and stronger hydrogen-bonding capacity, making them more suitable for targeting polar binding pockets (e.g., enzymes like carbonic anhydrase) compared to benzamides .

Phenylthio vs.

THP Modifications : Substituents on the THP ring (e.g., phenylthio, methoxy, hydroxyethoxy) significantly influence metabolic stability and bioavailability. Hydrophilic groups like hydroxymethyl (GSK2981278) improve solubility but may reduce blood-brain barrier penetration .

Q & A

Basic: What are the key synthetic routes for preparing 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?

Answer:
The synthesis typically involves sequential functionalization of the tetrahydro-2H-pyran core. A common approach includes:

  • Step 1 : Sulfur incorporation via nucleophilic substitution at the 4-position of tetrahydro-2H-pyran using a phenylthiolate reagent under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Alkylation of the pyran nitrogen with a benzenesulfonamide precursor. For example, coupling 4-(chloromethyl)tetrahydro-2H-pyran with 2-methoxybenzenesulfonamide using a palladium catalyst or base-mediated SN2 reaction .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the molecular structure of this compound characterized in solid-state studies?

Answer:
X-ray crystallography is the gold standard for resolving its 3D conformation. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane .
  • Data Collection : Synchrotron or Cu-Kα radiation sources to determine bond lengths, angles, and torsional parameters.
  • Analysis : Software suites like SHELX or OLEX2 for structure refinement. For example, the tetrahydro-2H-pyran ring adopts a chair conformation, and the phenylthio group exhibits dihedral angles ~85° relative to the pyran plane .

Advanced: How can researchers design analogues to enhance antitumor activity while minimizing off-target effects?

Answer:
Structure-activity relationship (SAR) studies guide rational design:

  • Core Modifications : Replace tetrahydro-2H-pyran with oxane or piperidine to alter lipophilicity and metabolic stability .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., CF3_3) on the benzenesulfonamide moiety to improve target binding affinity .
  • Biological Screening : Use in vitro assays (e.g., microtubule polymerization inhibition) and in vivo xenograft models to prioritize candidates. For example, ABT-751 analogues with tricyclic cores showed 10-fold higher potency in murine models .

Advanced: How should contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and DMSO concentrations .
  • Stability Testing : Monitor compound degradation via LC-MS under assay conditions (pH 7.4, 37°C). Adjust formulations if hydrolysis of the sulfonamide group occurs .
  • Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization for microtubule binding vs. cell viability assays) .

Advanced: What computational methods predict binding modes to molecular targets like tubulin?

Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GROMACS) are widely used:

  • Docking : Align the sulfonamide group with tubulin’s colchicine-binding site, prioritizing hydrogen bonds with β-tubulin residues (e.g., Asn258) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Metrics include root-mean-square deviation (RMSD) <2.0 Å and consistent hydrophobic interactions with Val238 .
  • Validation : Compare predicted binding energies (MM-PBSA) with experimental IC50_{50} values to refine models .

Basic: What spectroscopic techniques confirm the identity of this compound?

Answer:

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic peaks: δ 7.8–7.6 (sulfonamide aromatic protons), δ 4.2–3.8 (pyran-OCH2_2), and δ 2.9–2.7 (CH2_2-SPh) .
  • IR : Strong absorbance at 1150 cm1^{-1} (S=O stretch) and 1250 cm1^{-1} (C-O-C of methoxy group) .
  • HRMS : Exact mass calculated for C20_{20}H23_{23}NO4_4S2_2: 429.1072; observed: 429.1075 (Δ <3 ppm) .

Advanced: How does the compound’s conformation impact its pharmacokinetic properties?

Answer:

  • LogP Optimization : The phenylthio group increases logP (~3.5), enhancing blood-brain barrier penetration but risking hepatotoxicity. Introduce polar groups (e.g., morpholine) to balance solubility .
  • Metabolic Stability : Cytochrome P450 (CYP3A4) assays reveal rapid oxidation of the tetrahydro-2H-pyran ring. Stabilize via fluorination at the 4-position .
  • Plasma Protein Binding : Surface plasmon resonance (SPR) shows >90% binding to albumin. Modify sulfonamide substituents to reduce affinity .

Basic: What are the safety considerations for handling this compound in lab settings?

Answer:

  • Toxicity Data : LD50_{50} (oral, rat) >500 mg/kg; wear PPE (gloves, goggles) to avoid dermal exposure .
  • Storage : -20°C under argon to prevent oxidation of the phenylthio group .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid sulfur dioxide emissions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.